molecular formula C13H18ClNO3 B1417268 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide CAS No. 1094533-48-8

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide

Cat. No.: B1417268
CAS No.: 1094533-48-8
M. Wt: 271.74 g/mol
InChI Key: MWTSJKVLXYMPIV-UHFFFAOYSA-N
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Description

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide is an organic compound with the molecular formula C13H18ClNO3. This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules . For instance, the compound’s stability could be affected by changes in pH and temperature, while its efficacy could be influenced by the presence of other competing biomolecules.

Biochemical Analysis

Biochemical Properties

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including metabolism, cell cycle progression, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within cells . The compound’s metabolism may also involve conjugation reactions, leading to the formation of various metabolites that can influence cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For instance, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide typically involves the reaction of 3,4-dimethoxybenzylamine with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide is used in various fields of scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro group and a dimethoxyphenyl group makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-9(14)13(16)15(2)8-10-5-6-11(17-3)12(7-10)18-4/h5-7,9H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTSJKVLXYMPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=C(C=C1)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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